molecular formula C9H14N3NaO7P B12062186 2'-Deoxycytidine 5'-monophosphate sodium salt, Sigma Grade, >=98%

2'-Deoxycytidine 5'-monophosphate sodium salt, Sigma Grade, >=98%

Cat. No.: B12062186
M. Wt: 330.19 g/mol
InChI Key: YJOLXYLJTPJOHF-UHFFFAOYSA-N
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Description

2’-Deoxycytidine 5’-monophosphate sodium salt is a nucleotide analog that plays a crucial role in the synthesis of DNA. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, making it a deoxyribonucleotide. This compound is commonly used in biochemical and molecular biology research due to its involvement in DNA replication and repair processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Deoxycytidine 5’-monophosphate sodium salt typically involves the phosphorylation of 2’-deoxycytidine. One common method is the use of phosphoryl chloride (POCl3) in the presence of a base such as pyridine. The reaction proceeds under anhydrous conditions to yield the monophosphate ester, which is then neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of 2’-Deoxycytidine 5’-monophosphate sodium salt often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce the nucleotide, which is then extracted and purified through a series of chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

2’-Deoxycytidine 5’-monophosphate sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’-Deoxycytidine 5’-monophosphate sodium salt is widely used in scientific research, including:

Mechanism of Action

The primary mechanism of action of 2’-Deoxycytidine 5’-monophosphate sodium salt involves its incorporation into DNA during replication. It serves as a substrate for DNA polymerases, which catalyze the addition of nucleotides to the growing DNA strand. This incorporation is essential for the synthesis and repair of DNA. The compound also acts as a substrate for kinases that phosphorylate it to form dCDP and dCTP, which are further used in DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 2’-Deoxyadenosine 5’-monophosphate sodium salt
  • 2’-Deoxyguanosine 5’-monophosphate sodium salt
  • Thymidine 5’-monophosphate sodium salt

Uniqueness

2’-Deoxycytidine 5’-monophosphate sodium salt is unique due to its specific role in the synthesis of cytosine-containing DNA. Unlike its analogs, which incorporate adenine, guanine, or thymine, this compound specifically contributes to the formation of cytosine nucleotides, making it essential for maintaining the genetic code’s integrity .

Properties

Molecular Formula

C9H14N3NaO7P

Molecular Weight

330.19 g/mol

InChI

InChI=1S/C9H14N3O7P.Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(19-8)4-18-20(15,16)17;/h1-2,5-6,8,13H,3-4H2,(H2,10,11,14)(H2,15,16,17);

InChI Key

YJOLXYLJTPJOHF-UHFFFAOYSA-N

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)O)O.[Na]

Origin of Product

United States

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